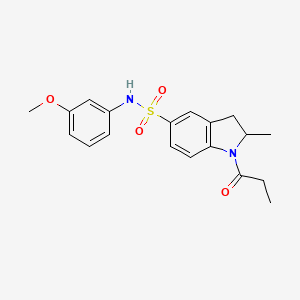

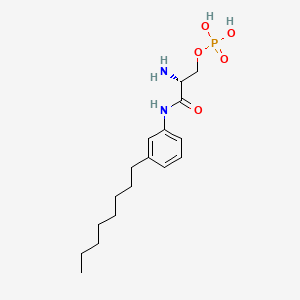

![molecular formula C29H23N5O3S B1684122 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 838818-26-1](/img/structure/B1684122.png)

2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Overview

Description

Tankyrases (TNKS) cleave NAD+ to produce nicotinamide and ADP-ribose, which is then covalently attached to an acceptor protein in the process known as poly(ADP-ribosyl)ation. WIKI4 is a potent and selective inhibitor of TNKS1 and TNKS2 (IC50s = 26 and 15 nM, respectively). It has little or no effect on related polymerases or transferases at 10 µM. Through its effects on TNKS2, WIKI4 prevents AXIN ubiquitinylation and degradation, blocking signaling through the Wnt/β-catenin pathway. WIKI4 inhibits the expression of β-catenin target genes and cellular responses to Wnt/β-catenin signaling in both cancer cell lines and embryonic stem cells.

Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling

WIKI4 is a novel inhibitor of tankyrase and Wnt/ß-catenin signaling. WIKI4 inhibits expression of ß-catenin target genes and cellular responses to Wnt/ß-catenin signaling in cancer cell lines as well as in human embryonic stem cells. WIKI4 mediates its effects on Wnt/ß-catenin signaling by inhibiting the enzymatic activity of TNKS2, a regulator of AXIN ubiquitylation and degradation. While TNKS has previously been shown to be the target of small molecule inhibitors of Wnt/ß-catenin signaling, WIKI4 is structurally distinct from previously identified TNKS inhibitors.

Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic compounds often involves multi-step reactions that yield novel structures with potential biological activities. For instance, the use of halo-reagents in the synthesis of novel binary and fused compounds based on lawsone showcases the methodology for creating compounds with antioxidant and antitumor activities (Hassanien, Abd El-Ghani, & Elbana, 2022)[https://consensus.app/papers/synthesis-studies-biological-applications-some-novel-hassanien/6889b549a5ab5a64b71c8bd37137ffef/?utm_source=chatgpt]. Similarly, the copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via naphthoquinone difunctionalization reaction (Liu & Sun, 2012)[https://consensus.app/papers/copperiicatalyzed-synthesis-liu/33968caf562957ec93517110581f154c/?utm_source=chatgpt] illustrates a method for constructing complex molecular architectures that could be analogous to the target compound’s synthesis.

Biological Applications

The biological applications of novel compounds are often explored through their antioxidant, antitumor, and antibacterial activities. The aforementioned studies demonstrate the potential of such compounds in biomedical research. For instance, novel tricyclic compounds containing pyrimidopyrimidine fragments have shown various biological activities, indicating the broad spectrum of potential applications of complex organic molecules in drug discovery and other biological applications (Dorokhov et al., 2011)[https://consensus.app/papers/compounds-pyrimido45dpyrimidine-dorokhov/f3fb047562cf56aebfd2ebda0e1b65ca/?utm_source=chatgpt].

Photophysical and Electroluminescent Applications

Research into the photophysical properties of low-molecular-weight compounds reveals their potential applications in organic light-emitting devices (OLEDs). For example, the study of new compounds with possible application in electroluminescent layers indicates the relevance of complex organic molecules in the development of new materials for electronics and photonics (Dobrikov, Dobrikov, & Aleksandrova, 2011)[https://consensus.app/papers/synthesis-spectra-weight-compounds-application-dobrikov/d79ba22556245fdab151320d194c412f/?utm_source=chatgpt].

properties

IUPAC Name |

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUXIZKXJOGYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

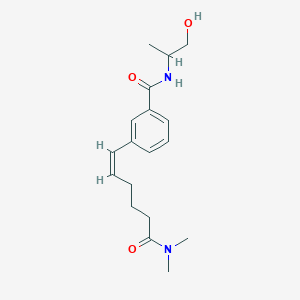

![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)

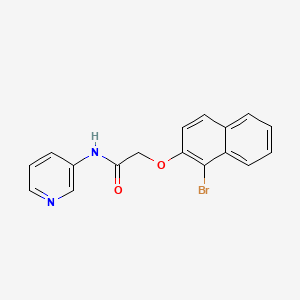

![4-(Cyclohexyloxy)-2-(1-(4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl)ethyl)quinazoline](/img/structure/B1684046.png)

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)

![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)

![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)